2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
CAS No.: 363185-40-4
Cat. No.: VC21530267
Molecular Formula: C12H14O2
Molecular Weight: 190.24g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 363185-40-4 |
|---|---|
| Molecular Formula | C12H14O2 |
| Molecular Weight | 190.24g/mol |
| IUPAC Name | 2,2,7-trimethyl-3H-1-benzofuran-5-carbaldehyde |
| Standard InChI | InChI=1S/C12H14O2/c1-8-4-9(7-13)5-10-6-12(2,3)14-11(8)10/h4-5,7H,6H2,1-3H3 |
| Standard InChI Key | FBJOEQPHTJSHFH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC2=C1OC(C2)(C)C)C=O |
| Canonical SMILES | CC1=CC(=CC2=C1OC(C2)(C)C)C=O |
Introduction
Chemical Identity and Structural Characteristics
2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS: 363185-40-4) is a benzofuran derivative characterized by a partially hydrogenated furan ring fused with a benzene ring, featuring three methyl substituents and an aldehyde group at specific positions. The compound belongs to the broader chemical class of heterocyclic organic compounds, specifically oxygen-containing heterocycles.
Basic Identification Parameters
The compound can be identified through various parameters as outlined in Table 1:
| Parameter | Value |
|---|---|
| Common Name | 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde |
| CAS Number | 363185-40-4 |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| SMILES Notation | CC1=CC(=CC2=C1OC(C2)(C)C)C=O |
| InChI Key | FBJOEQPHTJSHFH-UHFFFAOYSA-N |
The chemical structure features a benzene ring fused with a partially hydrogenated furan ring, where two methyl groups are positioned at C-2 of the dihydrofuran ring, and another methyl group at C-7 of the benzene portion, with a formyl (aldehyde) group at the C-5 position .
Physical and Chemical Properties
The physical and chemical properties of 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde are crucial for understanding its behavior in various applications and reaction environments.
Physical Properties
Table 2 summarizes the known physical properties of this compound:
Chemical Reactivity
The reactivity of 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is primarily centered on two functional groups:
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The aldehyde group (-CHO) at position 5, which can undergo typical carbonyl reactions:
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Nucleophilic addition
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Oxidation to carboxylic acid
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Reduction to primary alcohol
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Condensation reactions with amines and hydroxylamine derivatives
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The dihydrofuran ring, which exhibits:
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Potential for ring-opening under acidic conditions
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Oxidation to the fully aromatic benzofuran system
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Reduction to the completely saturated system
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The presence of the three methyl groups provides steric effects that can influence the reactivity patterns of both the aldehyde and the heterocyclic ring system .
Synthesis and Preparation Methods
The synthesis of 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde can be approached through several routes, based on general synthetic methods for similar dihydrobenzofuran derivatives.
Related Synthetic Pathways
For related dihydrobenzofuran compounds, a sequential C-H functionalization approach has been documented:
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Rhodium-catalyzed enantioselective intermolecular C-H insertion of aryldiazoacetates into benzylic silyl ethers.
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Silyl deprotection and palladium-catalyzed C-H activation/C-O cyclization .
These approaches could potentially be modified for the synthesis of 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde by selecting appropriate starting materials with the required substitution patterns.
| Classification | Category | Reference |
|---|---|---|
| Skin irritation | Category 2 | |
| Eye irritation | Category 2A | |
| Specific target organ toxicity (single exposure) | Category 3, Respiratory system |
Hazard Statements and Precautionary Measures
The following hazard statements and precautionary measures apply:
| Hazard Statements | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Appropriate precautionary measures include:
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Use of personal protective equipment (gloves, eye protection, lab coat)
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Adequate ventilation during handling
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Avoidance of dust generation
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Proper storage in cool, dry conditions
Structural Analogues and Comparative Analysis
2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde belongs to a family of dihydrobenzofuran derivatives with varying substitution patterns. Comparing these analogues provides insights into structure-activity relationships and potential applications.
Comparison with Related Compounds
Table 3 presents a comparative analysis of 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde and structurally related compounds:
Structure-Activity Relationships
The presence and position of methyl substituents in dihydrobenzofuran derivatives can significantly affect their:
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Lipophilicity (LogP values)
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Electronic properties
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Steric factors influencing binding to biological targets
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Metabolic stability
For instance, the additional methyl groups in 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde increase its lipophilicity compared to the unsubstituted 2,3-Dihydro-1-benzofuran-5-carbaldehyde, potentially enhancing membrane permeability while also introducing steric factors that may affect its interactions with biological targets .
Research Applications and Chemical Transformations
2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde can serve as a starting material for various chemical transformations, leading to compounds with potential biological activities.
Applications in Diversity-Oriented Synthesis
Dihydrobenzofuran derivatives have been utilized in diversity-oriented synthesis to create compound libraries with potential biological activities. For example:
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Synthesis of 3-carboxy-2-aryl-trans-2,3-dihydrobenzofuran derivatives
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Preparation of amide-coupled derivatives for structure-activity relationship studies
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Development of compound libraries with systematic variations for biological screening
The 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde could similarly serve as a starting point for generating diverse libraries of compounds with potential therapeutic applications.
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